Licochalcone A

Catalog No.
S533101
CAS No.
58749-22-7
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone A

CAS Number

58749-22-7

Product Name

Licochalcone A

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-dimethylallyl-4,4'-dihydroxy-6-methoxychalcone, licochalcone A

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O

The exact mass of the compound Licochalcone a is 338.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Licochalcone A (CAS: 58749-22-7) is a prenylated retrochalcone predominantly isolated from the roots of Glycyrrhiza inflata. In industrial and laboratory procurement, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard, a specialized cosmetic active, and a biochemical probe for inflammatory and antimicrobial pathways [1]. The compound features a distinctive 1,1-dimethyl-2-propenyl (prenyl) group at the 5-position of the B ring, which dictates its high lipophilicity and specific target binding. While it is highly soluble in organic solvents such as DMSO (up to 33.8 mg/mL) and ethanol, it is sparingly soluble in pure aqueous buffers, necessitating specific formulation strategies such as micellar or nanoparticle encapsulation for aqueous-phase applications .

Procurement substitution of Licochalcone A with closely related analogs, such as Licochalcone B or Echinatin, critically compromises both formulation efficacy and assay validity [1]. The 1,1-dimethyl-2-propenyl substituent on Licochalcone A provides an electron-donating inductive effect and enhanced lipophilicity that non-prenylated chalcones lack [2]. This structural divergence results in an 8-fold difference in antimicrobial minimum inhibitory concentrations (MIC) against resistant bacterial strains and dictates entirely distinct binding mechanisms in cellular assays, such as NLRP3 inflammasome inhibition [1]. Consequently, utilizing generic licorice extracts or unprenylated chalcone analogs will fail to replicate Licochalcone A's specific solubility profiles, target engagement, and quantitative performance in advanced therapeutic and cosmetic formulations.

Antimicrobial Potency: Impact of the Prenyl Group on MRSA Inhibition

In comparative antimicrobial assays against Methicillin-resistant Staphylococcus aureus (MRSA), Licochalcone A demonstrates greater efficacy compared to non-prenylated analogs. Licochalcone A exhibits a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL, whereas both Licochalcone B and Echinatin require an MIC of 62.5 μg/mL to achieve the same inhibitory effect[1]. This 8-fold increase in potency is directly attributed to the 1,1-dimethyl-2-propenyl group, which enhances bacterial membrane penetration and disrupts arginine metabolism.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound Data7.8 μg/mL
Comparator Or BaselineLicochalcone B / Echinatin (62.5 μg/mL)
Quantified Difference8-fold higher antimicrobial potency
ConditionsIn vitro broth microdilution assay against MRSA strains

This quantitative advantage dictates the selection of Licochalcone A over cheaper chalcone analogs when formulating high-efficacy topical antimicrobials or anti-acne treatments.

Processability and Formulation: Aqueous Solubility Enhancement

Despite its inherent lipophilicity, Licochalcone A exhibits excellent compatibility with advanced aqueous delivery systems, resolving typical chalcone formulation bottlenecks. When loaded onto hollow gold nanoparticles (HGNPs) or glycyrrhizin micelles, the aqueous solubility of Licochalcone A increases from a baseline of 136.1 μg/mL (free drug) to 488.9 μg/mL [1]. This nearly 3.6-fold enhancement in aqueous dissolution allows for stable, high-concentration dosing in hydrophilic matrices without the need for high concentrations of volatile organic solvents.

Evidence DimensionAqueous solubility
Target Compound Data488.9 μg/mL (Nano-formulated)
Comparator Or Baseline136.1 μg/mL (Free Licochalcone A)
Quantified Difference3.6-fold increase in aqueous solubility
ConditionsHPLC analysis of aqueous dissolution at 25°C

Validates the compound's processability in aqueous serums, hydrogels, and nano-delivery systems, critical for cosmetic and pharmaceutical manufacturing.

Mechanistic Specificity: Divergent NLRP3 Inflammasome Inhibition

For researchers procuring biochemical probes for inflammasome assays, Licochalcone A and Licochalcone B are not interchangeable despite their structural similarity. Licochalcone A inhibits the NLRP3 inflammasome exclusively by blocking the production of mitochondrial reactive oxygen species (mtROS). In stark contrast, Licochalcone B directly binds to the NEK7 protein to disrupt the NEK7-NLRP3 interaction, a pathway with which Licochalcone A shows zero interaction [1]. Substituting Licochalcone A with Licochalcone B will therefore yield fundamentally different target-binding data.

Evidence DimensionNEK7 protein binding and mtROS blockade
Target Compound DataBlocks mtROS; No NEK7 interaction
Comparator Or BaselineLicochalcone B (Binds NEK7 directly; Independent of mtROS)
Quantified DifferenceMutually exclusive mechanisms of action for the same phenotypic outcome
ConditionsIn vitro kinase assays and immunoprecipitation in human monocytes

Ensures assay validity by preventing the accidental substitution of mechanistic probes in sensitive immunological and inflammatory pathway research.

Antioxidant Potency: Electron-Donating Inductive Effect

The specific structural configuration of Licochalcone A yields higher antioxidant potency compared to baseline chalcones. In standardized colorimetric antioxidant measurements (such as Fe3+ reduction assays), Licochalcone A consistently demonstrates lower IC50 values than its unprenylated analog, Echinatin [1]. The 1,1-dimethyl-2-propenyl substituent at the 5-position exerts a strong electron-donating inductive effect (+I), which significantly enhances the electron-transfer (ET) potential of the chalcone core under conditions where proton ionization is suppressed.

Evidence DimensionAntioxidant IC50 (Fe3+ reduction and DPPH assays)
Target Compound DataLower IC50 / Higher Potency
Comparator Or BaselineEchinatin (Higher IC50 / Lower Potency)
Quantified DifferenceConsistently superior electron-transfer potential
ConditionsAqueous solution colorimetric measurements at pH 3.6

Provides a quantitative justification for selecting Licochalcone A as the primary active ingredient in oxidative-stress-targeted dermatological products.

Topical Antimicrobial and Anti-Acne Formulations

Due to its validated 7.8 μg/mL MIC against MRSA and Cutibacterium acnes, combined with its ability to be formulated into aqueous micelles, Licochalcone A is highly suited for advanced dermatological serums and hydrogels targeting bacterial skin infections and acne vulgaris [1].

mtROS-Dependent Inflammasome Pathway Assays

Because it specifically blocks mitochondrial ROS production without binding NEK7, Licochalcone A is the precise biochemical probe required for isolating mtROS-dependent mechanisms in NLRP3 inflammasome research, distinguishing it from other chalcone analogs [2].

Aqueous Nano-Delivery System Development

The compound's proven compatibility with hollow gold nanoparticles and glycyrrhizin micellar encapsulation makes it a highly suitable candidate for R&D focused on overcoming the bioavailability bottlenecks of lipophilic natural products [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

338.15180918 Da

Monoisotopic Mass

338.15180918 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JTV5467968

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Licochalcone_A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Park MR, Kim SG, Cho IA, Oh D, Kang KR, Lee SY, Moon SM, Cho SS, Yoon G, Kim
2: Kim SH, Yang M, Xu JG, Yu X, Qian XJ. Role of licochalcone A on thymic stromal
3: Choi JS, Choi JS, Choi DH. Effects of licochalcone A on the bioavailability
4: Shen H, Zeng G, Tang G, Cai X, Bi L, Huang C, Yang Y. Antimetastatic effects
5: Zeng G, Shen H, Yang Y, Cai X, Xun W. Licochalcone A as a potent antitumor
6: Yao K, Chen H, Lee MH, Li H, Ma W, Peng C, Song NR, Lee KW, Bode AM, Dong Z,
7: Sulzberger M, Worthmann AC, Holtzmann U, Buck B, Jung KA, Schoelermann AM,
8: Hao H, Hui W, Liu P, Lv Q, Zeng X, Jiang H, Wang Y, Zheng X, Zheng Y, Li J,
9: Yang P, Tuo L, Wu Q, Cao X. Licochalcone-A sensitizes human esophageal
10: Kim SN, Bae SJ, Kwak HB, Min YK, Jung SH, Kim CH, Kim SH. In vitro and in
11: Kim YJ, Jung EB, Myung SC, Kim W, Lee CS. Licochalcone A enhances
12: Messier C, Grenier D. Effect of licorice compounds licochalcone A, glabridin
13: Feldman M, Grenier D. Cranberry proanthocyanidins act in synergy with
14: Shang F, Ming L, Zhou Z, Yu Y, Sun J, Ding Y, Jin Y. The effect of
15: Egler J, Lang F. Licochalcone A Induced Suicidal Death of Human Erythrocytes.
16: Tsai JP, Lee CH, Ying TH, Lin CL, Lin CL, Hsueh JT, Hsieh YH. Licochalcone A
17: Funakoshi-Tago M, Nakamura K, Tsuruya R, Hatanaka M, Mashino T, Sonoda Y,
18: Lee CS, Kwak SW, Kim YJ, Lee SA, Park ES, Myung SC, Kim W, Lee MS, Lee JJ.
19: Xin H, Qi XY, Wu JJ, Wang XX, Li Y, Hong JY, He W, Xu W, Ge GB, Yang L.
20: Hu J, Liu J. Licochalcone A Attenuates Lipopolysaccharide-Induced Acute

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